

Introduction: Elucidating a Zwitterionic Building Block

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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)propanoic acid

CAS No.: 76234-38-3

Cat. No.: B350015

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3-(Pyrrolidin-1-yl)propanoic acid is a bifunctional organic molecule incorporating a saturated heterocyclic pyrrolidine ring and a propanoic acid chain. Its structure presents an interesting case for Nuclear Magnetic Resonance (NMR) analysis due to the presence of a basic tertiary amine and an acidic carboxylic acid. This duality allows the molecule to exist as a zwitterion, particularly in polar protic solvents, which profoundly influences its ^1H NMR spectrum. A comprehensive understanding of its spectral features is critical for researchers in medicinal chemistry and materials science, where this compound can serve as a versatile synthetic building block.

This guide provides an in-depth analysis of the ^1H NMR spectrum of **3-(Pyrrolidin-1-yl)propanoic acid**. We will dissect the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, interpret the resulting data with expert insights, and discuss the critical influence of experimental conditions such as solvent choice and pH.

Theoretical Prediction of the ^1H NMR Spectrum

A predictive analysis based on fundamental principles of chemical structure is the cornerstone of spectral interpretation. The structure of **3-(Pyrrolidin-1-yl)propanoic acid** has four distinct proton environments, which are expected to give rise to four unique signals in the ^1H NMR spectrum.

- **Pyrrolidine Ring Protons (H-3'/H-4' and H-2'/H-5')**: The pyrrolidine ring contains two sets of chemically non-equivalent methylene protons.
 - **H-3' and H-4' (β -protons)**: These four protons are furthest from the electron-withdrawing nitrogen atom and are expected to be the most shielded, appearing at the most upfield region of the spectrum (lowest ppm value). Due to coupling with the adjacent α -protons, this signal is predicted to be a multiplet.
 - **H-2' and H-5' (α -protons)**: These four protons are directly attached to carbons adjacent to the nitrogen atom. The inductive effect of the nitrogen deshields these protons, causing them to resonate at a higher chemical shift (downfield) compared to the β -protons.^[1] They will appear as a multiplet due to coupling with the β -protons.
- **Propanoic Acid Chain Protons (H-2 and H-3)**:
 - **H-2**: These two protons are on the carbon alpha (α) to the carboxyl group. The electron-withdrawing nature of the carbonyl function deshields these protons.^{[2][3]} Their signal is expected to be a triplet, as they are coupled to the two adjacent H-3 protons.
 - **H-3**: These two protons are on the carbon beta (β) to the carboxyl group and alpha (α) to the pyrrolidine nitrogen. This position is influenced by two electron-withdrawing groups, placing it significantly downfield. This signal is also predicted to be a triplet due to coupling with the H-2 protons.
- **The Zwitterionic State and its Influence**: In aqueous or other polar protic solutions, the molecule readily forms a zwitterion. The pyrrolidine nitrogen becomes protonated ($\text{N}^+\text{-H}$), and the carboxylic acid deprotonates to a carboxylate (COO^-). This has significant consequences:
 - **Protons adjacent to N^+** : The protons on carbons α to the now positively charged nitrogen (H-2'/H-5' and H-3) become strongly deshielded and shift significantly downfield.

- Carboxyl Proton: The acidic proton of the -COOH group is absent in the zwitterionic form. When using a deuterated protic solvent like D₂O, this proton rapidly exchanges with deuterium and the signal disappears from the spectrum.[3]

The pH of the solution is a critical factor; changes in pH can alter the protonation state and cause significant shifts in the spectrum, a phenomenon well-documented for amino acids and related compounds.[4][5]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy and reproducible data is a product of meticulous experimental execution. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

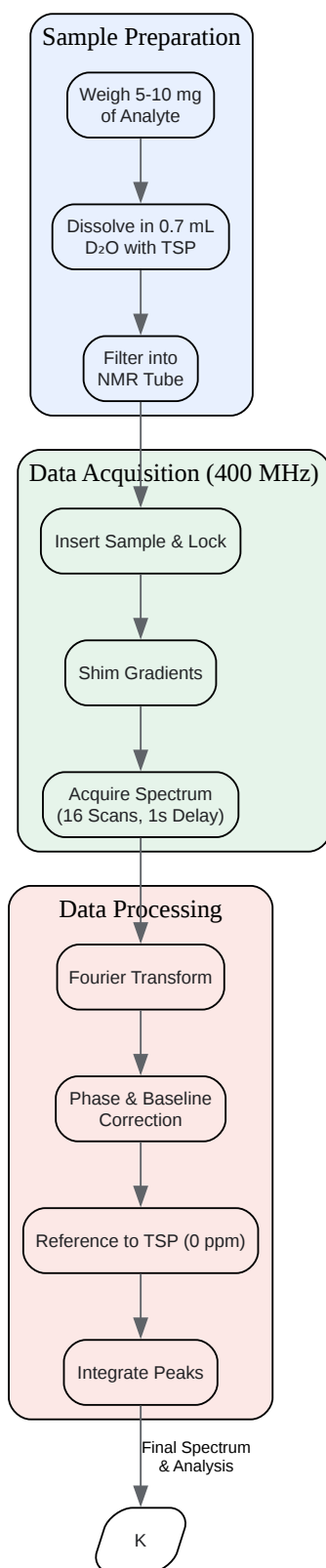
2.1. Sample Preparation: The Foundation of Quality Data

The quality of the NMR spectrum is profoundly affected by sample preparation.

- Analyte Weighing: Accurately weigh 5-10 mg of **3-(Pyrrolidin-1-yl)propanoic acid**. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[6]
- Solvent Selection & Dissolution:
 - Select a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for this zwitterionic compound due to high solubility and its ability to exchange with the labile carboxyl proton, simplifying the spectrum.[3] Other polar solvents like DMSO-d₆ or CD₃OD can also be used.
 - Add approximately 0.6-0.7 mL of the chosen solvent to the vial containing the sample.
- Internal Standard:
 - For D₂O, add a small amount of a water-soluble internal reference standard, such as the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP), which is set to 0.00 ppm.[7] For organic solvents like CDCl₃, tetramethylsilane (TMS) is the standard.[8]

- Homogenization & Filtration:
 - Gently vortex the vial until the sample is fully dissolved.
 - To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
- Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is optimal for modern NMR probes.

2.2. Workflow for NMR Data Acquisition & Processing



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Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

2.3. Instrument Parameters

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on sample concentration and instrument specifications.

| Parameter | Recommended Value | Rationale |
|-----------------------|-------------------|---|
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative 1D proton acquisition. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with a ~10 mg sample. |
| Relaxation Delay (D1) | 1.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 4.0 s | Provides good digital resolution. |
| Spectral Width (SW) | 20 ppm | Encompasses the full range of expected chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation

Below is a detailed analysis of a representative ^1H NMR spectrum of **3-(Pyrrolidin-1-yl)propanoic acid** recorded in D_2O , reflecting its zwitterionic state.

3.1. Molecular Structure and Proton Labeling

Caption: Structure of **3-(Pyrrolidin-1-yl)propanoic acid** with proton labeling.

3.2. Data Summary and Signal Assignment

| Signal Label | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------------|----------------------------------|--------------|-------------|------------|
| d | ~2.15 | Multiplet | 4H | H-3', H-4' |
| c | ~2.80 | Triplet | 2H | H-2 |
| b | ~3.35 | Triplet | 2H | H-3 |
| a | ~3.60 | Multiplet | 4H | H-2', H-5' |

3.3. Detailed Interpretation

- Signal d (~2.15 ppm, 4H): This upfield multiplet corresponds to the four β -protons (H-3', H-4') of the pyrrolidine ring. Being two carbons removed from the positive charge on the nitrogen, they are the most shielded protons in the structure.
- Signal c (~2.80 ppm, 2H): This triplet is assigned to the H-2 protons. These protons are adjacent to the electron-withdrawing carboxylate group and coupled to the H-3 protons, resulting in a triplet splitting pattern.
- Signal b (~3.35 ppm, 2H): This downfield triplet corresponds to the H-3 protons of the propanoate chain. Their position directly alpha to the positively charged nitrogen results in significant deshielding. The signal is split into a triplet by the adjacent H-2 protons.
- Signal a (~3.60 ppm, 4H): This most downfield signal is a multiplet assigned to the four α -protons (H-2', H-5') of the pyrrolidine ring. Similar to H-3, their proximity to the cationic nitrogen center causes a strong downfield shift, making them the most deshielded protons in the molecule.

The integration values of 4:2:2:4 are in perfect agreement with the number of protons in each unique environment, providing strong, self-validating evidence for the structural assignment.

Conclusion and Outlook

The ^1H NMR spectrum of **3-(Pyrrolidin-1-yl)propanoic acid** provides a clear and detailed fingerprint of its molecular structure. The analysis, particularly in a protic solvent like D_2O , confirms its existence as a zwitterion, characterized by the significant downfield shifts of

protons alpha to the nitrogen atom. The predictable patterns of chemical shift, multiplicity, and integration allow for unambiguous assignment of all proton signals. This guide provides researchers and drug development professionals with the theoretical foundation and practical methodology to confidently utilize ^1H NMR for the structural verification and purity assessment of this compound, ensuring the integrity of their subsequent scientific endeavors.

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